N-Ethyl-4-propoxyaniline chemical structure and molecular weight
N-Ethyl-4-propoxyaniline chemical structure and molecular weight
Chemical Structure, Synthesis, and Pharmacological Context
Executive Summary
N-Ethyl-4-propoxyaniline (CAS: 59731-93-0) is a specialized secondary amine intermediate belonging to the N-alkyl-4-alkoxyaniline class. Structurally analogous to the historic analgesic phenetidine and the sweetener dulcin, this compound serves as a critical building block in the synthesis of aggrecanase inhibitors and other pharmaceutical candidates.
This technical guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and metabolic implications. It is designed for researchers requiring precise structural data and field-proven methodologies for handling and characterizing this molecule.
Part 1: Chemical Identity & Structural Analysis
Nomenclature and Identification
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IUPAC Name: N-Ethyl-4-propoxybenzenamine
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Common Synonyms: N-Ethyl-p-propoxyaniline; 4-Propoxy-N-ethylaniline
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CAS Registry Number: 59731-93-0[1]
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SMILES: CCNc1ccc(OCCC)cc1
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InChI Key: AAYDNJSTPQFOLZ-UHFFFAOYSA-N
Molecular Weight & Elemental Composition
The precise molecular weight is derived from the atomic weights of its constituent elements (
| Element | Count | Atomic Mass (Da) | Contribution (Da) |
| Carbon (C) | 11 | 12.011 | 132.121 |
| Hydrogen (H) | 17 | 1.008 | 17.136 |
| Nitrogen (N) | 1 | 14.007 | 14.007 |
| Oxygen (O) | 1 | 15.999 | 15.999 |
| Total MW | 179.263 g/mol |
Structural Features & Physicochemical Properties
The molecule features a lipophilic n-propoxy tail at the para-position and an N-ethyl group. This substitution pattern significantly alters its lipophilicity compared to its lower homolog, N-ethyl-p-phenetidine.
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LogP (Predicted): ~2.8 – 3.1 (High lipophilicity facilitates membrane permeability).
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H-Bond Donors: 1 (Secondary amine -NH).
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H-Bond Acceptors: 2 (Ether oxygen, Amine nitrogen).
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Physical State: Typically a viscous amber liquid or low-melting solid at room temperature, prone to oxidation (darkening) upon air exposure.
Part 2: Synthetic Methodologies
Authoritative Note: The synthesis of secondary anilines requires precise control to prevent over-alkylation to the tertiary amine. The Reductive Amination protocol is preferred for its selectivity.
Protocol A: Reductive Amination (Preferred)
This method couples 4-propoxyaniline with acetaldehyde followed by reduction, minimizing quaternary salt formation.
Reagents:
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Carbonyl Source: Acetaldehyde (1.1 eq)
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Reducing Agent: Sodium triacetoxyborohydride (STAB) or H₂/Pd-C
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Solvent: Dichloroethane (DCE) or Ethanol
Step-by-Step Workflow:
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Imine Formation: Dissolve 4-propoxyaniline (10 mmol) in DCE under nitrogen atmosphere. Add acetaldehyde (11 mmol) dropwise at 0°C. Stir for 30 minutes to form the intermediate imine.
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Reduction: Add STAB (15 mmol) in portions. Allow the reaction to warm to room temperature and stir for 4–6 hours.
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Quench: Quench with saturated NaHCO₃ solution.
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Extraction: Extract the organic layer with Ethyl Acetate (3x).
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Purification: Dry over MgSO₄, concentrate, and purify via silica gel flash chromatography (Hexane:EtOAc gradient).
Protocol B: Direct Alkylation (Alternative)
Direct alkylation with ethyl iodide is faster but yields a mixture of mono- and di-ethylated products, requiring rigorous separation.
Reagents:
Workflow:
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Suspend 4-propoxyaniline and K₂CO₃ in DMF.
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Add Ethyl Iodide dropwise at room temperature.
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Heat to 60°C for 4 hours.
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Monitor via TLC; stop immediately upon disappearance of starting material to limit over-alkylation.
Synthesis Pathway Visualization
Figure 1: Synthetic routes to N-Ethyl-4-propoxyaniline. The reductive amination pathway (green arrow) offers higher selectivity compared to direct alkylation (dashed).
Part 3: Pharmacological & Toxicological Context
Expert Insight: While N-alkylation generally reduces the acute toxicity of primary anilines, the metabolic activation of this compound follows the classic "aniline toxicity" pathway, necessitating strict safety protocols.
Structure-Activity Relationship (SAR)
N-Ethyl-4-propoxyaniline is structurally related to Phenacetin (analgesic) and Dulcin (sweetener).
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Analgesic Potential: The p-alkoxy group is critical for analgesic activity. However, the N-ethyl group (secondary amine) makes it more susceptible to oxidation than the N-acetyl group of phenacetin.
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Sweetness: Unlike the urea derivative (Dulcin) or the nitro-derivative (P-4000), the simple N-ethyl amine lacks the hydrogen-bonding geometry required for high-potency interaction with the T1R2/T1R3 sweet taste receptor.
Metabolic Activation & Toxicity
The primary toxicological concern is Methemoglobinemia , driven by the formation of N-hydroxy metabolites.
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N-Deethylation (CYP450): The ethyl group is removed, reverting the molecule to the primary amine, 4-propoxyaniline.
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N-Hydroxylation: 4-propoxyaniline is oxidized to N-hydroxy-4-propoxyaniline.
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Quinone Imine Formation: This reactive species binds to hemoglobin, oxidizing Fe²⁺ to Fe³⁺, reducing oxygen transport capacity.
Metabolic Pathway Diagram
Figure 2: Predicted metabolic bioactivation pathway leading to potential hematotoxicity.
Part 4: Analytical Characterization
To validate the synthesis of N-Ethyl-4-propoxyaniline, the following analytical signatures should be confirmed.
| Technique | Expected Signature |
| ¹H NMR (CDCl₃) | δ 1.25 (t, 3H, N-CH₂-CH ₃); δ 3.15 (q, 2H, N-CH ₂-CH₃); δ 3.85 (t, 2H, O-CH ₂-); δ 6.6–6.8 (m, 4H, Aromatic AA'BB'). |
| Mass Spectrometry | m/z 179.1 [M+H]⁺ (ESI+). Major fragment at m/z 150 (loss of ethyl group). |
| IR Spectroscopy | 3400 cm⁻¹ (N-H stretch, weak/broad); 1240 cm⁻¹ (C-O-C ether stretch). |
References
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National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 82266389, N-ethyl-2,3-dimethyl-4-propoxyaniline (Analog Reference). Retrieved from [Link]
- Google Patents.Patent BE524653A: Process for the preparation of N-alkyl-4-alkoxyanilines.
